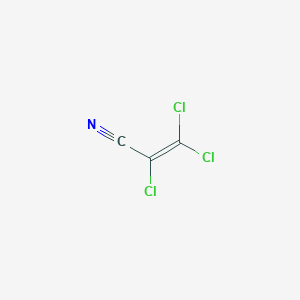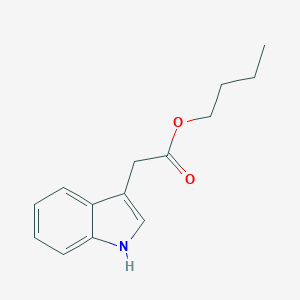
3-Doxylcholestane
Overview
Description
3-Doxylcholestane: is a spin-labeled cholesterol analog, often used as a probe in electron paramagnetic resonance (EPR) studies. This compound is particularly valuable in studying the dynamics and structure of complex biological systems, such as micelles and lipid bilayers . Its unique structure allows it to be incorporated into various biological membranes, providing insights into the behavior and properties of these systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: This is achieved through a series of reactions, including the formation of an oxime and subsequent oxidation to the nitroxide .
Industrial Production Methods: While specific industrial production methods for 3-Doxylcholestane are not well-documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The key steps include the controlled oxidation of cholesterol and the precise introduction of the nitroxide spin label to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Doxylcholestane undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be further oxidized or reduced, affecting its EPR properties.
Substitution: The nitroxide group can participate in substitution reactions, altering the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve specific substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different nitroxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Doxylcholestane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Doxylcholestane involves its incorporation into biological membranes, where it acts as a spin probe. The nitroxide group interacts with the surrounding environment, providing valuable information about the local dynamics and structure through EPR spectroscopy . The molecular targets include lipid bilayers and micelles, and the pathways involved are related to the rotational and translational dynamics of the probe within these systems .
Comparison with Similar Compounds
5-Doxylstearoyllecithin: Another spin-labeled compound used in EPR studies to investigate lipid bilayers.
3-Doxyl androstane: A similar cholesterol analog with a different spin label position.
Uniqueness: 3-Doxylcholestane is unique due to its specific labeling at the 3-position, which provides distinct EPR signals and allows for detailed studies of membrane dynamics and structure. Its ability to integrate seamlessly into biological membranes makes it a valuable tool in various research fields .
Properties
InChI |
InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24?,25-,26?,27?,29+,30-,31?/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFHESUNMAHDN-MIAPIHAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939724 | |
| Record name | [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18353-76-9 | |
| Record name | 3-Doxylcholestane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018353769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)







